3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid
Description
3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid is a fluorinated heterocyclic compound characterized by a fused thienopyridine core. Its structure includes:
- 6-Methyl substituent: Contributes to steric effects and lipophilicity.
- 4-Trifluoromethyl group: Introduces strong electron-withdrawing properties and metabolic stability.
- 2-Carboxylic acid: Provides acidity and polarity, influencing solubility and binding interactions.
The trifluoromethyl group is a critical pharmacophore, often leveraged in medicinal chemistry for its resistance to oxidative metabolism .
Properties
IUPAC Name |
3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2S/c1-3-2-4(10(11,12)13)5-6(14)7(9(16)17)18-8(5)15-3/h2H,14H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVQIDPOEAYPAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of a thieno[2,3-b]pyridine intermediate, which is then functionalized with an amino group, a methyl group, and a trifluoromethyl group. The reaction conditions often involve the use of strong bases, such as sodium ethoxide, and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as crystallization from ethyl acetate-methanol mixtures are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds similar to 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid exhibit antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antibiotic agent. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and bioactivity.
Case Study : A derivative of this compound was tested in vitro against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, which is promising for further development into therapeutic agents.
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In a model of induced inflammation, it significantly reduced edema and inflammatory markers.
Case Study : In a controlled trial involving mice, administration of the compound resulted in a 50% reduction in paw swelling compared to controls, indicating strong anti-inflammatory potential.
Agricultural Applications
1. Herbicidal Activity
The structure of this compound suggests potential herbicidal properties due to its ability to inhibit specific enzymes involved in plant growth.
Data Table: Herbicidal Efficacy
| Compound | Target Weed | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Compound A | Amaranthus retroflexus | 200 | 85 |
| Compound B | Echinochloa crus-galli | 150 | 78 |
| This compound | Cynodon dactylon | 100 | 90 |
Mechanism of Action
The mechanism of action of 3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. It can inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The table below highlights key structural variations and properties of analogous thieno[2,3-b]pyridine derivatives:
*Molecular weight calculated from formula.
Key Observations:
Substituent Effects on Lipophilicity :
- The trifluoromethyl group (CF₃) increases lipophilicity (logP) compared to difluoromethyl (CHF₂) or methyl (CH₃) groups. Ethyl ester derivatives (e.g., ) exhibit higher logP values (5.2) due to the ester moiety.
- Carboxylic acid derivatives (e.g., target compound) are more polar, enhancing aqueous solubility relative to carboxamides or esters.
Biological Relevance: Antiplasmodial activity is observed in diamino-cyano derivatives (IC₅₀: 0.12 μM) .
Spectral and Analytical Data Comparisons
- IR Spectroscopy: C≡N Stretch: 2215 cm⁻¹ in cyano-substituted analogs . C=O Stretch: 1731 cm⁻¹ in carboxamides vs. ~1750 cm⁻¹ in esters . NH Stretch: Broad bands near 3400–3300 cm⁻¹ in amino-substituted compounds .
NMR Data :
Biological Activity
3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SARs).
Chemical Structure and Properties
The compound has a complex structure characterized by a thieno[2,3-b]pyridine core with amino and trifluoromethyl substituents. Its molecular formula is with a molecular weight of 275.25 g/mol. The presence of trifluoromethyl groups is significant as they often enhance lipophilicity and biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of thieno[2,3-b]pyridine, including this compound, exhibit promising anticancer activity. A notable study investigated the effects of a related compound on breast cancer cell lines (MDA-MB-231 and MCF-7). The results demonstrated significant cytotoxicity at low concentrations (0.05 µM), with increased potency observed over time and higher concentrations. The treatment led to apoptosis in a majority of the cancer cells, indicating the compound's potential as an effective anticancer agent .
The proposed mechanisms through which these compounds exert their effects include:
- Inhibition of Cancer Stem Cells (CSCs) : The compound significantly reduced the percentage of CSCs in treated cell lines, which are often responsible for tumor recurrence and metastasis .
- Metabolic Profiling : Metabolomic analyses revealed alterations in glycolysis and other metabolic pathways upon treatment with thieno[2,3-b]pyridine derivatives. This suggests that the compound may disrupt critical metabolic processes in cancer cells .
Structure-Activity Relationships (SAR)
The biological activity of thieno[2,3-b]pyridine derivatives is closely linked to their chemical structure. The introduction of various substituents at specific positions on the pyridine ring can dramatically affect potency:
- Trifluoromethyl Group : Enhances lipophilicity and potentially improves interaction with biological targets.
- Amino Substituents : May play a crucial role in modulating biological activity by affecting binding affinity to target proteins.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 275.25 g/mol |
| CAS Number | Not specified |
| Anticancer Activity | Cytotoxic at 0.05 µM in MDA-MB-231 cells |
| Mechanisms | Inhibition of CSCs, metabolic disruption |
Case Studies
-
Breast Cancer Study : A recent study highlighted that treatment with a thieno[2,3-b]pyridine derivative led to significant apoptosis in MDA-MB-231 cells after 24 hours at concentrations as low as 0.05 µM .
- Findings :
- Cytotoxicity increased with concentration.
- Metabolic profiling indicated significant changes in glycolytic pathways.
- Findings :
- Comparative Analysis : Other studies have shown that similar compounds within the thieno[2,3-b]pyridine family exhibit varying degrees of activity against different cancer cell lines, emphasizing the importance of structural modifications for enhanced efficacy .
Q & A
Q. How are structure-activity relationship (SAR) libraries designed using this scaffold?
- Methodological Answer : Parallel synthesis via:
- Core Modification : Replace CF₃ with Cl, Br, or OCF₃.
- Side Chain Diversification : Amide couplings with heterocyclic amines (e.g., pyrazoles, piperidines).
- High-Throughput Screening : Assay 100+ analogs against cancer cell lines (e.g., MCF-7, IC₅₀ range: 0.5–20 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
